molecular formula C16H18N4O B13371696 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B13371696
M. Wt: 282.34 g/mol
InChI Key: FQTPBAMDZUXJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperidine and pyridine rings, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of biological processes and interactions, particularly those involving its unique structural features.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile
  • (3,5-Dimethyl-1-piperidinyl)(5-methyl-3-pyridinyl)methanone
  • 6-(Cyclopentyloxy)-3-pyridinyl](3,5-dimethyl-1-piperidinyl)methanone

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H18N4O/c1-11-6-12(2)10-20(9-11)16-14(7-17)19-15(21-16)13-4-3-5-18-8-13/h3-5,8,11-12H,6,9-10H2,1-2H3

InChI Key

FQTPBAMDZUXJRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CN=CC=C3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.